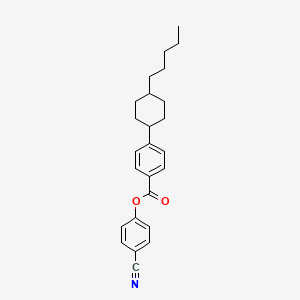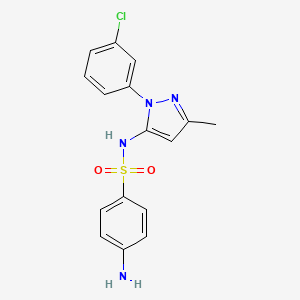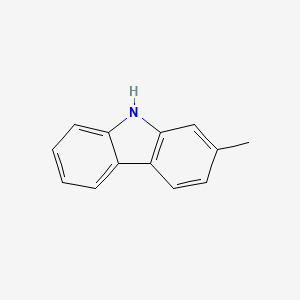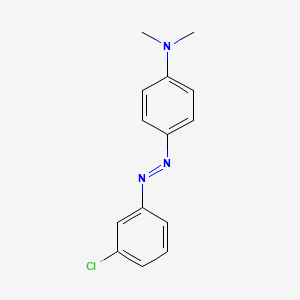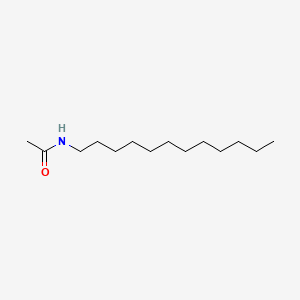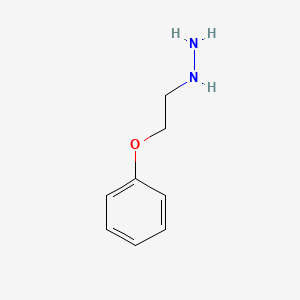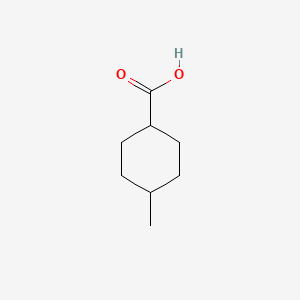
3-(3-甲基-5-氧代-4,5-二氢-1H-吡唑-1-基)丙腈
描述
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL)propanenitrile is a heterocyclic compound that belongs to the pyrazoline family Pyrazolines are known for their versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science
科学研究应用
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL)propanenitrile has a wide range of applications in scientific research:
作用机制
Mode of Action
It has been suggested that it may interact with its targets through the formation of hydrogen bonds . The compound has shown the least binding energy of -9.8 kcal/mol against the target protein receptor PDB: 4BFT .
Biochemical Pathways
Given the potential for hydrogen bond formation, it may be involved in pathways where such interactions play a crucial role .
生化分析
Biochemical Properties
2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a reagent for the detection of reducing carbohydrates by ESI/MALDI-MS . The compound’s interaction with enzymes involved in carbohydrate metabolism highlights its potential in biochemical assays. Additionally, 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- can improve the sensitivity of reducing mono- and oligo-saccharides for their subsequent determination using capillary zone electrophoresis .
Cellular Effects
2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in detecting reducing carbohydrates suggests its involvement in metabolic pathways related to carbohydrate processing . Furthermore, its impact on gene expression and cell signaling pathways can be attributed to its interactions with specific biomolecules within the cell.
Molecular Mechanism
The molecular mechanism of 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound acts as a free radical scavenger and neuroprotective agent with antioxidant properties . It scavenges reactive oxygen species, which have been implicated in neurological disorders . This mechanism highlights its potential therapeutic applications in conditions such as amyotrophic lateral sclerosis and cerebral ischemia .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can be used as a reagent for the detection of reducing carbohydrates over extended periods . Its stability and potential degradation products need to be carefully monitored to ensure consistent results in biochemical assays.
Dosage Effects in Animal Models
The effects of 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and antioxidant activity . At higher doses, it may cause toxic or adverse effects. It is essential to determine the optimal dosage range to maximize its therapeutic potential while minimizing any harmful effects.
Metabolic Pathways
2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes and cofactors that play a role in the detection and processing of reducing carbohydrates
Transport and Distribution
The transport and distribution of 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- within cells and tissues are critical for its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Understanding its transport and distribution can help optimize its use in biochemical assays and therapeutic applications.
Subcellular Localization
The subcellular localization of 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL)propanenitrile typically involves the reaction of α, β-unsaturated ketones with hydrazine derivatives. One common method is the condensation of 4-acetyl-3-methyl-phenyl-2-pyrazolin-5-one with benzaldehyde or p-chlorobenzaldehyde . The reaction is carried out under the influence of hydrazine hydrate in hot formic acid, leading to the formation of N-formyl pyrazoline derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial production.
化学反应分析
Types of Reactions
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include pyrazole derivatives, dihydropyrazoline derivatives, and N-substituted pyrazolines .
相似化合物的比较
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its use as a reagent in carbohydrate detection and its neuroprotective properties.
1-Phenyl-3-methyl-5-pyrazolone: Another pyrazoline derivative with similar antioxidant properties.
2-Pyrazoline-5-one derivatives: These compounds share similar structural features and exhibit a wide range of biological activities.
Uniqueness
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL)propanenitrile stands out due to its specific combination of a pyrazoline ring with a propionitrile group, which imparts unique chemical properties and reactivity
属性
IUPAC Name |
3-(3-methyl-5-oxo-4H-pyrazol-1-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-6-5-7(11)10(9-6)4-2-3-8/h2,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTPDBWPPXYJBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178272 | |
| Record name | 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2361-34-4 | |
| Record name | 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002361344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



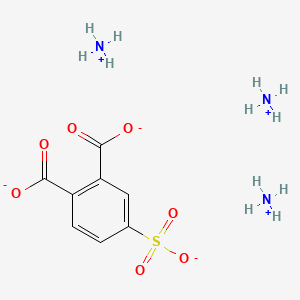
![4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B1345993.png)

